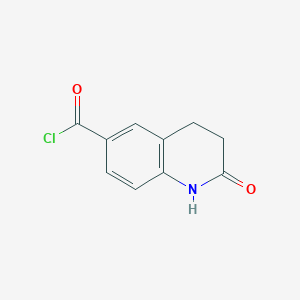

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride

Overview

Description

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound "2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride" is involved in various synthesis processes and chemical reactions, contributing to the creation of new compounds and the exploration of their potential applications. While the specific compound mentioned was not directly found, related research demonstrates the importance of similar compounds in scientific investigations.

Synthesis of Derivatives : Compounds related to 2-oxo-1,2,3,4-tetrahydroquinoline have been synthesized for various purposes, including the creation of derivatives with potential biological activities. For instance, the synthesis of amides from 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, after reacting with thionyl chloride, highlights the methodological advances in creating compounds with potential diuretic activity (Ukrainets et al., 2008).

Chemical Transformations : The compound has been used as a precursor in chemical transformations leading to the development of new heterocyclic systems. For example, the reaction of 2-oxo-1,2-dihydroquinoline-3-carbonyl chlorides with other chemicals leads to the formation of novel compounds, demonstrating the utility of such chemicals in expanding chemical libraries (Adhiyaman Kottai Munusamy Magesh Selva Kumar et al., 2015).

Mechanistic Studies : Studies have also focused on understanding the mechanisms behind the reactions involving tetrahydroquinoline derivatives. Such research aids in refining synthesis processes and improving the yields of desired products. Research on the kinetics and mechanism of reactions involving similar compounds helps in optimizing conditions for their synthesis and applications in various fields (E. Chulakov et al., 2021).

Application in Material Science and Pharmaceuticals

The applications of tetrahydroquinoline derivatives extend into material science and pharmaceuticals, where they serve as intermediates in the synthesis of complex molecules or as potential therapeutic agents.

Pharmaceutical Intermediates : The structural versatility of tetrahydroquinoline derivatives makes them valuable intermediates in the synthesis of pharmaceuticals. For example, the modification of these compounds can lead to the development of new drugs with improved efficacy and reduced toxicity. Their role in the synthesis of complex pharmaceuticals highlights the importance of understanding their chemical behavior (N. Williamson & A. Ward, 2005).

Material Science Applications : Beyond pharmaceuticals, tetrahydroquinoline derivatives are explored for their potential applications in material science, including the development of new materials with specific optical or electronic properties. Research in this area contributes to the innovation of materials that can be used in various technologies (Gelacio Martínez-Gudiño et al., 2019).

properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-10(14)7-1-3-8-6(5-7)2-4-9(13)12-8/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRBXXANGPXVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)

![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)